1-Carbamoylpiperidine-2-carboxylic acid chemical structure properties
1-Carbamoylpiperidine-2-carboxylic acid chemical structure properties
Executive Summary
1-Carbamoylpiperidine-2-carboxylic acid (CAS: 141102-33-2), often referred to as
As a structural homolog of
Chemical Identity & Physicochemical Profile[3][5][6][7][8][9][10]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-Carbamoylpiperidine-2-carboxylic acid |
| Common Synonyms | |
| CAS Registry Number | 141102-33-2 |
| Molecular Formula | |
| Molecular Weight | 172.18 g/mol |
| SMILES | NC(=O)N1CCCCC1C(O)=O |
Physicochemical Properties
The following data synthesizes experimental baselines from structural analogs (
| Parameter | Value / Range | Context |
| Physical State | White to off-white crystalline powder | Standard solid state form |
| Melting Point | 170–175 °C (Predicted) | Higher than |
| Solubility | High in Water, DMSO, Methanol | Polar urea and carboxylic acid groups drive aqueous solubility. |
| pKa (Acid) | 3.8 ± 0.2 | Carboxylic acid deprotonation. |
| pKa (Base) | -1.5 (Predicted) | The urea nitrogen is non-basic due to resonance delocalization. |
| LogP | -0.8 to -1.2 | Hydrophilic nature suitable for aqueous phase reactions. |
Synthetic Routes & Process Chemistry
The synthesis of 1-carbamoylpiperidine-2-carboxylic acid is classically achieved via the nucleophilic addition of pipecolic acid to a cyanate source . This reaction mimics the Wöhler synthesis of urea but uses a secondary amine (the piperidine nitrogen) as the nucleophile.
Reaction Mechanism & Pathway
The reaction proceeds through the attack of the nucleophilic nitrogen of L-pipecolic acid on the electrophilic carbon of isocyanic acid (generated in situ from potassium cyanate and acid).
Figure 1: Synthetic pathway for the carbamoylation of pipecolic acid.
Experimental Protocol: Synthesis from L-Pipecolic Acid
Objective: Synthesis of (S)-1-carbamoylpiperidine-2-carboxylic acid on a 10 mmol scale.
Reagents:
-
L-Pipecolic acid (1.29 g, 10 mmol)
-
Potassium cyanate (KCNO) (1.22 g, 15 mmol)
-
Water (15 mL)
-
Hydrochloric acid (2M) or Glacial Acetic Acid
Step-by-Step Methodology:
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Dissolution: Dissolve 1.29 g of L-pipecolic acid in 10 mL of distilled water in a 50 mL round-bottom flask.
-
Acidification: Adjust the pH of the solution to approximately 3–4 using 2M HCl or glacial acetic acid. Note: The pH must be low enough to generate isocyanic acid but not so low as to protonate the piperidine nitrogen entirely, which would deactivate it as a nucleophile.
-
Addition: Dissolve 1.22 g of KCNO in 5 mL of water and add it dropwise to the pipecolic acid solution over 10 minutes.
-
Heating: Heat the reaction mixture to 60–80 °C and stir for 2–3 hours. The reaction progress can be monitored by TLC (eluent: n-Butanol/Acetic Acid/Water 4:1:1) using ninhydrin stain (product will not stain blue/purple like the free amine starting material).
-
Work-up:
-
Cool the solution to room temperature.
-
Acidify to pH ~2 with conc. HCl to precipitate the product (if concentration is high enough) or evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude residue from hot water or water/ethanol mixtures.
-
-
Yield: Expected yield is 70–85%.
Structural Characterization
Conformational Analysis
Unlike acyclic amino acids, the piperidine ring imposes a chair conformation . The carbamoyl group at N1 has partial double-bond character (amide resonance), restricting rotation and creating distinct cis and trans rotamers relative to the C2-carboxylate.
-
Preferred Conformation: The bulky carboxylate group at C2 generally prefers the equatorial position to minimize 1,3-diaxial interactions, although the
-substituent can influence this equilibrium. -
H-Bonding: In the solid state, the urea moiety acts as both a hydrogen bond donor (
) and acceptor ( ), likely forming extensive intermolecular networks similar to those seen in -carbamoylproline crystals.
Spectroscopic Signatures
| Method | Signal | Assignment |
| 1H NMR (D₂O) | ||
| Equatorial proton at C6 (adjacent to N). | ||
| Axial proton at C6. | ||
| Piperidine ring protons (C3, C4, C5). | ||
| 13C NMR | Carboxylic Acid Carbon ( | |
| Urea Carbon ( | ||
| Mass Spec (ESI) | Protonated molecular ion. |
Biological & Pharmacological Applications[11]
Peptidomimetics & Enzyme Inhibition
1-Carbamoylpiperidine-2-carboxylic acid serves as a proline surrogate . By replacing proline with this scaffold in peptide drugs, researchers can:
-
Increase Metabolic Stability: The urea linkage is resistant to standard proteases.
-
Lock Conformation: The six-membered ring forces the peptide backbone into specific turn geometries (e.g.,
-turns), which is critical for binding to receptors or active sites.
Target Examples:
-
TACE Inhibitors: Pipecolic acid derivatives have been explored as zinc-binding groups or S1' pocket binders in the design of TACE (ADAM17) inhibitors for anti-inflammatory therapy.
-
Thrombin Inhibitors: The rigid scaffold can mimic the P2 residue in serine protease inhibitors.
Hydantoin Synthesis (Bucherer-Bergs Intermediate)
This compound is the direct intermediate in the formation of bicyclic hydantoins. Upon heating in acidic conditions, the terminal amide nitrogen attacks the carboxylic acid carbonyl, resulting in cyclization.
Figure 2: Cyclization pathway to hydantoin derivatives.
References
- Delgado, G. E., et al. (2012). Synthesis, Crystal Structure and Hydrogen-Bonding Patterns in (RS)-1-Carbamoyl Pyrrolidine-2-Carboxylic Acid. Journal of Chemical Crystallography. (Structural homology reference).
-
Coblentz Society. (n.d.). IR Spectrum of 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Hartmann, M., & Zeier, J. (2018). L-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants. Biochemical Journal. (Metabolic context of pipecolic acid).
